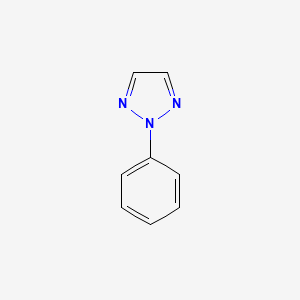

2-phenyl-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWAYHAOLQZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408120 | |

| Record name | 2-Phenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51039-49-7 | |

| Record name | 2-Phenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-2H-1,2,3-Triazole: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, physicochemical properties, and notable biological activities of 2-phenyl-2H-1,2,3-triazole and its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and experimental workflows.

Core Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with the molecular formula C₈H₇N₃[1]. The core structure consists of a five-membered 1,2,3-triazole ring attached to a phenyl group at the 2-position of the triazole ring. The 2H-tautomer is a major form in aqueous solution[2].

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 145.16 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 51039-49-7 | --INVALID-LINK--[1] |

| pKa (of parent 1,2,3-triazole) | 9.4 (acidic), 1.17 (basic) | --INVALID-LINK--[3] |

| logP (Predicted) | 1.9 | --INVALID-LINK--[1] |

| Appearance | Not specified, parent 1,2,3-triazole is a colorless liquid | --INVALID-LINK--[2] |

| Solubility | Not specified, parent 1,2,3-triazole is very soluble in water | --INVALID-LINK--[2] |

Synthesis of this compound

Several synthetic routes to 2H-1,2,3-triazoles have been reported[4][5]. A specific experimental protocol for the synthesis of this compound is detailed below[6].

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate Compound 1.1.5a

-

Detailed procedures for the synthesis of the starting material, compound 1.1.5a, are assumed to be established in the relevant literature.

Step 2: Cyclization to form this compound (1.1.5b)

-

Suspend compound 1.1.5a (2.9 g, 12.17 mmol) in a glass pressure vessel containing ethylene glycol (50 mL).

-

Add copper(II) trifluoromethanesulfonate (0.220 g, 0.609 mmol) to the suspension.

-

Stir the reaction mixture at 180°C for 2 hours.

-

Allow the mixture to cool to room temperature and continue stirring for 24 hours.

-

Upon completion of the reaction, partition the mixture between water and ethyl acetate.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase further with ethyl acetate.

-

Combine all organic phases and wash sequentially with water and brine.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Remove the desiccant by filtration and concentrate the filtrate onto silica gel.

-

Purify the crude product by silica gel column chromatography to afford the target product 1.1.5b (1.22 g, 69.1% yield).

Characterization:

-

LCMS: m/z 146.2 [M + H]⁺

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 7.83 Hz, 2H), 7.82 (s, 2H), 7.50 (t, J = 7.83 Hz, 2H), 7.32-7.41 (m, 1H)[6].

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various human cancer cell lines.

One of the key mechanisms underlying the anticancer activity of these compounds is the induction of apoptosis. Certain triazole-linked 2-phenyl benzoxazole derivatives have been shown to function as negative regulators of apoptosis-inhibiting microRNAs (miRNAs), specifically miR-2, miR-13, and miR-14. By inhibiting these miRNAs, the compounds promote increased caspase activity, which in turn triggers the caspase-dependent apoptotic pathway. Furthermore, these derivatives have been observed to increase mitochondrial reactive oxygen species (ROS) levels, contributing to the induction of apoptotic cell death[7][8].

References

- 1. 2-Phenyl-1,2,3-triazole | C8H7N3 | CID 5079630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 51039-49-7 [chemicalbook.com]

- 7. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster | Semantic Scholar [semanticscholar.org]

Tautomeric forms of unsubstituted 1,2,3-triazole rings

An In-depth Technical Guide on the Tautomeric Forms of Unsubstituted 1,2,3-Triazole Rings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of the unsubstituted 1,2,3-triazole ring, a fundamental heterocyclic scaffold in medicinal chemistry and drug development. Understanding the tautomeric preferences of this ring system is critical for predicting its physicochemical properties, molecular interactions, and ultimately, its biological activity. This document details the relative stabilities of the principal tautomers, summarizes key quantitative data from experimental and computational studies, and provides detailed methodologies for the characterization of these forms.

Introduction to the Tautomerism of 1,2,3-Triazole

The unsubstituted 1,2,3-triazole ring can exist in two primary tautomeric forms: the 1H-1,2,3-triazole and the 2H-1,2,3-triazole. These tautomers are constitutional isomers that readily interconvert through the migration of a proton between the nitrogen atoms of the triazole ring. A third, significantly less stable tautomer, the 4H-1,2,3-triazole (or 3H-1,2,3-triazole), is generally not considered a major contributor to the equilibrium under normal conditions.

The position of the tautomeric equilibrium is influenced by several factors, including the physical state (gas, liquid, or solid), the polarity of the solvent, temperature, and the presence of substituents. The distinct electronic and steric properties of each tautomer can lead to significant differences in their dipole moments, hydrogen bonding capabilities, and coordination chemistry, all of which are crucial for molecular recognition and biological function.

Tautomeric Forms and Their Relative Stabilities

The two principal tautomers of unsubstituted 1,2,3-triazole are the asymmetric 1H-tautomer (Cs symmetry) and the symmetric 2H-tautomer (C2v symmetry).

Numerous experimental and computational studies have been conducted to determine the relative stabilities of these tautomers.

Gas Phase Stability

In the gas phase, the 2H-1,2,3-triazole tautomer is consistently found to be the more stable form.[1] This preference is attributed to the electronic arrangement and reduced dipole moment of the 2H-isomer compared to the 1H-form.[2]

Solution Phase Stability

In solution, the tautomeric equilibrium is highly dependent on the solvent polarity. While the 2H-tautomer is favored in nonpolar solvents, the 1H-tautomer is preferentially stabilized in polar solvents due to its larger dipole moment and greater capacity for hydrogen bonding.[1] For instance, in aqueous solution, the 1H/2H ratio is approximately 1:2.[3]

Quantitative Data on Tautomer Stabilities

The following tables summarize the quantitative data on the relative energies and population ratios of the 1H- and 2H-tautomers of unsubstituted 1,2,3-triazole from various studies.

Table 1: Calculated Relative Energies of 1,2,3-Triazole Tautomers

| Tautomer | Method | Basis Set | Medium | Relative Energy (kcal/mol) | Reference |

| 1H | HF | Double Zeta | Gas Phase | 3.51 | [2] |

| 2H | HF | Double Zeta | Gas Phase | 0.00 | [2] |

| 1H | B3LYP | 6-311++G(d,p) | Gas Phase | 3.5 - 4.5 | [1][4] |

| 2H | B3LYP | 6-311++G(d,p) | Gas Phase | 0.00 | [1][4] |

Table 2: Experimental and Calculated Tautomer Population Ratios

| Medium | Method | 1H : 2H Ratio | Reference |

| Gas Phase | Microwave Spectroscopy | 1 : 1000 | [2] |

| Aqueous Solution | Spectroscopic/Independent Arguments | ~1 : 2 | [3][5] |

| Liquid Phase | EDXD, MD, FTIR | 2H form is strongly favored | [6] |

| CD2Cl2 Solution | NMR Spectroscopy | Both tautomers present | [7] |

Experimental Protocols

The characterization of 1,2,3-triazole tautomers relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

Methodology:

-

Sample Preparation: Dissolve the 1,2,3-triazole sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to observe the chemical shifts of the protons and carbons in the tautomeric mixture.

-

Perform two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons, which is crucial for assigning the signals to the correct tautomer.[8]

-

-

Data Analysis:

-

Analyze the spectra using appropriate software (e.g., Mnova, TopSpin).

-

The relative populations of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous structural information in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of 1,2,3-triazole of suitable quality for diffraction. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the collected data using software such as CrysAlisPro or X-Area.[9][10]

-

Solve the crystal structure using direct methods (e.g., with SHELXS) and refine it using full-matrix least-squares on F² (e.g., with SHELXL).[9]

-

The final refined structure will reveal the positions of all atoms, confirming the tautomeric form present in the crystal lattice.

-

Computational Chemistry

Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for complementing experimental data.

Methodology:

-

Structure Optimization:

-

Build the initial structures of the 1H- and 2H-tautomers.

-

Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).[11]

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Solvation Effects:

-

To model the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).[11]

-

-

Energy Analysis:

-

Compare the Gibbs free energies of the tautomers to determine their relative stabilities in the gas phase and in solution.

-

Conclusion

The tautomerism of the unsubstituted 1,2,3-triazole ring is a fundamental aspect of its chemistry, with the 2H-tautomer being more stable in the gas phase and the 1H-tautomer gaining stability in polar solvents. A thorough understanding of this equilibrium is essential for researchers in drug discovery and materials science. The combined application of NMR spectroscopy, X-ray crystallography, and computational chemistry provides a powerful approach for the comprehensive characterization of the tautomeric forms of 1,2,3-triazole and its derivatives, enabling the rational design of molecules with desired properties.

References

- 1. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acs.org [acs.org]

- 4. benchchem.com [benchchem.com]

- 5. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2H-1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2H-1,2,3-triazoles. It is designed to serve as a valuable resource for researchers and scientists in organic chemistry and drug development, offering detailed experimental protocols, quantitative data for key reactions, and visualizations of relevant workflows and biological pathways.

Introduction: The Significance of the 2H-1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups.[1][2] While the 1H-isomers, particularly those derived from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, have been extensively studied, the 2H-1,2,3-triazole regioisomers represent a distinct and equally important class of compounds.[3][4] These isomers often exhibit unique physicochemical and pharmacological properties, making them attractive targets in the design of novel therapeutics. This guide focuses specifically on the journey of the 2H-1,2,3-triazole, from its initial discovery to the sophisticated synthetic strategies employed today.

A Historical Journey: The Discovery of 2H-1,2,3-Triazoles

The history of 1,2,3-triazoles dates back to the late 19th century. The initial synthesis of a 1,2,3-triazole derivative is attributed to von Pechmann in 1888, who reacted diazomethane with acetylene. While the primary focus of early research was on the more readily accessible 1H-isomers, the groundwork for the synthesis of 2H-1,2,3-triazoles was laid through the exploration of various cyclization reactions.

One of the earliest methods that could lead to 2H-1,2,3-triazoles was the oxidative cyclization of bis-hydrazones . This approach, while limited in scope, provided an entry point to 2-aryl-substituted 1,2,3-triazoles. Another significant historical milestone was the discovery of the Dimroth rearrangement in 1909 by Otto Dimroth.[5][6] This rearrangement allows for the interconversion of 1-substituted-5-amino-1,2,3-triazoles into their more thermodynamically stable 2-substituted isomers, providing an important, albeit indirect, route to the 2H-tautomer.[7][8]

The development of more direct and versatile synthetic methods for 2H-1,2,3-triazoles has been a more recent endeavor, driven by the increasing recognition of their potential in various applications, particularly in drug discovery.

Key Synthetic Methodologies for 2H-1,2,3-Triazoles

A variety of synthetic strategies have been developed to access the 2H-1,2,3-triazole core. These methods can be broadly categorized into classical and modern approaches, each with its own advantages and limitations.

Classical Synthetic Routes

The synthesis of 2-aryl-2H-1,2,3-triazoles can be achieved through the oxidative cyclization of α,β-dihydrazones, which are typically prepared from the condensation of glyoxal with arylhydrazines. This method is historically significant but is generally limited to the synthesis of symmetrically substituted triazoles.

Experimental Protocol: Synthesis of 2-Aryl-2H-1,2,3-triazoles from Glyoxal and Arylhydrazines [9]

-

Preparation of the Bis-hydrazone: To a solution of glyoxal (1 equivalent) in ethanol, add a solution of the desired arylhydrazine (2 equivalents) in ethanol. The mixture is typically stirred at room temperature until the precipitation of the bis-hydrazone is complete. The solid is then collected by filtration and washed with cold ethanol.

-

Oxidative Cyclization: The prepared bis-hydrazone is suspended in a suitable solvent, such as acetic acid or ethanol. An oxidizing agent, such as copper(II) acetate, is added, and the mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aryl-2H-1,2,3-triazole.

The Dimroth rearrangement provides a pathway to 2H-1,2,3-triazoles from their 1H-isomers, particularly 1-aryl-5-amino-1,2,3-triazoles. The reaction is typically performed under basic or thermal conditions and proceeds through a ring-opening/ring-closing mechanism.[7][8]

Experimental Protocol: Dimroth Rearrangement of 1-Aryl-5-amino-1,2,3-triazoles [8]

-

Reaction Setup: A solution of the 1-aryl-5-amino-1,2,3-triazole (1 equivalent) in a high-boiling solvent such as pyridine or n-butanol is prepared.

-

Base Addition (if required): For substrates that are not prone to rearrangement upon heating alone, a base such as sodium ethoxide or potassium tert-butoxide (1-2 equivalents) is added to the solution.

-

Heating: The reaction mixture is heated to reflux for a period ranging from several hours to days, depending on the substrate. The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2-aryl-5-amino-1,2,3-triazole.

Modern Synthetic Approaches

Modern synthetic methods offer greater efficiency, regioselectivity, and substrate scope for the preparation of 2H-1,2,3-triazoles.

A metal-free approach involves the [3+2] cycloaddition of tosylhydrazones with nitriles, promoted by a strong base like potassium tert-butoxide. This method provides access to 4,5-diaryl-2H-1,2,3-triazoles.[5]

Experimental Protocol: Synthesis of 4,5-Diaryl-2H-1,2,3-triazoles from Tosylhydrazones and Nitriles [5]

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the tosylhydrazone (1 equivalent), the nitrile (1.2 equivalents), and potassium tert-butoxide (2 equivalents) are combined in a suitable solvent such as xylene.

-

Heating: The reaction mixture is heated to a high temperature (typically 120-140 °C) and stirred for several hours. The reaction is monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the 4,5-diaryl-2H-1,2,3-triazole.

A palladium-catalyzed three-component reaction of terminal alkynes, allyl methyl carbonate, and trimethylsilyl azide provides a regioselective route to 2-allyl-2H-1,2,3-triazoles.[10][11][12]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Allyl-2H-1,2,3-triazoles [10]

-

Catalyst Preparation: In a glovebox, a mixture of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., tri(2-furyl)phosphine, 10 mol%) in a dry solvent such as ethyl acetate is prepared.

-

Reaction Assembly: To the catalyst mixture, the terminal alkyne (1 equivalent), allyl methyl carbonate (1.2 equivalents), and trimethylsilyl azide (1.5 equivalents) are added.

-

Reaction Conditions: The reaction vessel is sealed and heated to 100 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield the 2-allyl-2H-1,2,3-triazole.

A convenient one-pot, three-component reaction of a terminal alkyne, sodium azide, and formaldehyde, catalyzed by a copper(I) salt, affords 2-hydroxymethyl-2H-1,2,3-triazoles in good yields.[13][14][15][16]

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles [13][14]

-

Reaction Setup: To a solution of the terminal alkyne (1 equivalent) in a mixture of 1,4-dioxane and water are added sodium azide (1.5 equivalents), formaldehyde (37% aqueous solution, 2 equivalents), and acetic acid (to adjust the pH to ~6.5).

-

Catalyst Addition: A solution of copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%) in water is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the 2-hydroxymethyl-2H-1,2,3-triazole.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic methodologies described above, showcasing the scope and efficiency of each approach.

Table 1: Oxidative Cyclization of Bis-Hydrazones

| Aryl Group (Ar) | Oxidizing Agent | Solvent | Yield (%) |

| Phenyl | Cu(OAc)₂ | Acetic Acid | 60-75 |

| 4-Methylphenyl | Cu(OAc)₂ | Acetic Acid | 65-80 |

| 4-Chlorophenyl | Cu(OAc)₂ | Acetic Acid | 55-70 |

Table 2: Dimroth Rearrangement of 1-Aryl-5-amino-1,2,3-triazoles

| Aryl Group (Ar) | Base | Solvent | Yield (%) |

| Phenyl | NaOEt | Ethanol | 70-85 |

| 4-Nitrophenyl | None | n-Butanol | 80-90 |

| 4-Methoxyphenyl | NaOEt | Ethanol | 65-80 |

Table 3: Synthesis from Tosylhydrazones and Nitriles

| Tosylhydrazone (Ar¹) | Nitrile (Ar²) | Yield (%) |

| Ph-CH=NNHTs | Ph-CN | 85 |

| 4-Me-C₆H₄-CH=NNHTs | Ph-CN | 88 |

| Ph-CH=NNHTs | 4-Cl-C₆H₄-CN | 82 |

Table 4: Palladium-Catalyzed Synthesis of 2-Allyl-2H-1,2,3-triazoles

| Alkyne | Yield (%) |

| Phenylacetylene | 75 |

| 1-Octyne | 68 |

| 4-Ethynyltoluene | 78 |

Table 5: Copper-Catalyzed Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles

| Alkyne | Yield (%) |

| Phenylacetylene | 95 |

| 1-Hexyne | 85 |

| Propargyl alcohol | 90 |

Visualizing Workflows and Pathways

General Workflow for 2H-1,2,3-Triazole Library Synthesis and Screening

The synthesis of 2H-1,2,3-triazole libraries for drug discovery often follows a high-throughput workflow, enabling the rapid generation and evaluation of a large number of compounds.[3][10][17][18]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. jsynthchem.com [jsynthchem.com]

- 12. users.ox.ac.uk [users.ox.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 1,3-Dipolar Cycloaddition for Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation. Its prevalence is largely due to the robustness and efficiency of its primary synthetic route: the 1,3-dipolar cycloaddition between an azide and an alkyne. This guide provides a comprehensive overview of the core principles of this reaction, from the seminal Huisgen cycloaddition to its highly refined catalyzed variants, offering detailed experimental protocols and comparative data for practical application.

Core Principles: The Huisgen 1,3-Dipolar Cycloaddition

The foundation of triazole synthesis lies in the work of Rolf Huisgen, who first described the 1,3-dipolar cycloaddition of azides and alkynes.[1][2] This reaction involves the concerted, pericyclic addition of a 1,3-dipole (the azide) to a dipolarophile (the alkyne) to form a five-membered heterocyclic ring.[3][4]

Mechanism: The thermal Huisgen cycloaddition proceeds through a concerted [3+2] cycloaddition mechanism.[2] However, this thermal process has significant drawbacks: it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, which can be difficult to separate.[5][6] These limitations reduce its efficiency and make it unsuitable for sensitive biological molecules, paving the way for the development of catalyzed, more controlled alternatives.

The Dawn of "Click Chemistry": Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A paradigm shift occurred with the independent reports by Morten Meldal and K. Barry Sharpless in 2002, describing a copper(I)-catalyzed version of the reaction.[1] This discovery became the premier example of "click chemistry," a concept championing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7][8][9]

The CuAAC reaction is renowned for its remarkable rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version) and its near-perfect regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[10][11] This is because the copper catalyst fundamentally alters the reaction mechanism from a concerted to a stepwise process.[9]

Mechanism: The widely accepted mechanism involves the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination yields the stable 1,4-triazole product and regenerates the Cu(I) catalyst.[7][12]

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. axispharm.com [axispharm.com]

- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Review of 2-phenyl-2H-1,2,3-triazole in chemical literature

The 2-phenyl-2H-1,2,3-triazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Synthesis and Chemical Reactions

The synthesis of 2-phenyl-2H-1,2,3-triazoles can be achieved through various methods, including the palladium- and copper-catalyzed three-component coupling of terminal alkynes, allyl carbonate, and trimethylsilyl azide.[4] Another common approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides, which regioselectively yields 2-substituted 4-bromo-1,2,3-triazoles.[5] These intermediates can then undergo further functionalization, such as Suzuki cross-coupling reactions, to produce a variety of 2,4,5-trisubstituted triazoles.[5]

A key reaction of the this compound core is nitration. Treatment with nitric acid in sulfuric acid typically results in mononitration at the para-position of the phenyl ring, yielding 2-(p-nitrophenyl)-2H-1,2,3-triazole.[6] More forceful conditions can lead to di- and tri-nitrated products.[6] The substitution pattern of these nitration reactions closely resembles that of 1-phenylpyrazole.[6]

Experimental Protocols

Synthesis of 2-(p-nitrophenyl)-2H-1,2,3-triazole: [6]

-

Dissolve this compound (7 g) in concentrated sulfuric acid (d=1.84, 20 ml).

-

Add nitric acid (d=1.42, 10 ml) dropwise over 1 hour at 20°C.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate repeatedly with cold ethanol.

-

Recrystallize the product from ethanol to obtain light yellow needles of 2-(p-nitrophenyl)-2H-1,2,3-triazole.

Fission of 2-(2,4-dinitrophenyl)-4-nitro-1,2,3,2H-triazole: [6]

-

Dissolve the trinitro compound (1.0 g) in methanol (25 ml).

-

Add 0.6 N methanolic sodium methoxide (20 ml) and heat under reflux for 10 minutes.

-

Pour the reaction mixture onto ice.

-

Collect the precipitate, dry it, and dissolve it in benzene.

-

Chromatograph the benzene solution on an alumina column.

-

Evaporate the eluate to yield 2,4-dinitroanisole.

Spectroscopic and Physicochemical Data

The structural characterization of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes key physicochemical and spectroscopic data for the parent compound and a representative derivative.

| Property | This compound | 2-(p-nitrophenyl)-2H-1,2,3-triazole |

| Molecular Formula | C₈H₇N₃[7] | C₈H₆N₄O₂[6] |

| Molecular Weight | 145.16 g/mol [7] | 190.16 g/mol |

| Melting Point | Not specified | 183°C[6] |

| Appearance | Not specified | Light yellow needles[6] |

| ¹H NMR | Signals for triazole and phenyl protons are characteristic.[8] | Data available in specialized databases. |

| ¹³C NMR | Spectra available in databases like SpectraBase.[7][9] | Data available in specialized databases. |

| Elemental Analysis | C, H, N analysis confirms the molecular formula. | Calc: C, 50.53%; H, 3.18%. Found: C, 50.33%; H, 2.90%[6] |

Biological and Pharmacological Significance

The this compound scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][10]

Anticancer Activity: Derivatives of this compound have shown significant cytotoxic effects against various human cancer cell lines.[1] The National Cancer Institute (NCI) has screened several of these compounds, revealing promising activity profiles.[1]

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) |

| 8a | Hs578T (Breast) | GI₅₀ | 0.0103[1] |

| 8b | Hs578T (Breast) | GI₅₀ | 0.0665[1] |

| 8g | Hs578T (Breast) | GI₅₀ | 0.0203[1] |

| 8 | HT-1080 (Fibrosarcoma) | IC₅₀ | 15.13[1] |

| 8 | A-549 (Lung) | IC₅₀ | 21.25[1] |

| 8 | MCF-7 (Breast) | IC₅₀ | 18.06[1] |

Enzyme Inhibition: This class of compounds has also been investigated as enzyme inhibitors. For instance, certain derivatives act as α-glycosidase inhibitors, which is a therapeutic strategy for managing type 2 diabetes.[11][12] Other studies have explored their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[13]

| Enzyme Target | Activity Metric | Value Range (µM) | Therapeutic Area |

| α-glucosidase (MAL12) | IC₅₀ | 54 - 482[11][12] | Diabetes[11][12] |

| α-amylase (PPA) | IC₅₀ | 145 - 282[11][12] | Diabetes[11][12] |

| Acetylcholinesterase (AChE) | IC₅₀ / Kᵢ | Varies widely[13] | Neurodegenerative Disease[13] |

| Butyrylcholinesterase (BuChE) | IC₅₀ | Varies widely[13] | Neurodegenerative Disease[13] |

The general workflow for screening these compounds as enzyme inhibitors is a multi-step process.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 2-Phenyl-1,2,3-triazole | C8H7N3 | CID 5079630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 9. spectrabase.com [spectrabase.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: design, synthesis and inhibitory effect on alpha-glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

Nomenclature of N2-substituted 1,2,3-triazole isomers

An In-depth Technical Guide on the Nomenclature and Synthesis of N2-Substituted 1,2,3-Triazole Isomers

Introduction

The 1,2,3-triazole moiety is a cornerstone in heterocyclic chemistry, widely recognized for its utility in medicinal chemistry, materials science, and as a key component in "click chemistry".[1] The triazole ring exists as two main structural isomers, 1,2,3-triazole and 1,2,4-triazole, which have three nitrogen atoms arranged differently within the five-membered ring.[2] For the 1,2,3-triazole scaffold, substitution at the nitrogen atoms can lead to distinct regioisomers, primarily N1- and N2-substituted products.[3]

N2-substituted 1,2,3-triazoles possess unique physicochemical properties that often differ significantly from their more commonly synthesized N1- and N3-substituted counterparts.[2][3] These differences in basicity, stability, and coordination ability can translate to distinct biological activities and material properties.[3] However, the synthesis of N2-isomers remains a significant challenge due to the often-unpredictable regioselectivity in substitution reactions on the parent NH-1,2,3-triazole ring.[3][4]

This technical guide provides a comprehensive overview of the nomenclature of N2-substituted 1,2,3-triazole isomers, summarizes key quantitative data that differentiate them from other isomers, and details modern synthetic protocols for their regioselective preparation.

Nomenclature of 1,2,3-Triazole Isomers

According to IUPAC nomenclature, the numbering of the 1,2,3-triazole ring starts at one of the adjacent nitrogen atoms and proceeds around the ring to give the lowest possible locants to the heteroatoms. The unsubstituted 1,2,3-triazole can exist as two tautomeric forms: the 1H-1,2,3-triazole and the 2H-1,2,3-triazole.[5] While the 1H-tautomer is often the predominant form in solution, the 2H-tautomer is favored in the gas phase.[2][6]

When a substituent is added to a nitrogen atom, the tautomerism is resolved, and the specific isomer is named by indicating the position of the substituent.

-

N1-Substituted: The substituent is on the nitrogen atom at position 1. For a 4-phenyl-1,2,3-triazole, alkylation can occur at N1.

-

N2-Substituted: The substituent is on the nitrogen atom at position 2. This creates a symmetrical substitution pattern with respect to the nitrogen atoms.

-

N3-Substituted: The substituent is on the nitrogen atom at position 3. In an unsymmetrically substituted triazole (e.g., 4-methyl-5-phenyl-1,2,3-triazole), the N1 and N3 positions are distinct and give rise to different isomers.

Caption: IUPAC numbering and isomeric forms of N-substituted 1,2,3-triazoles.

Physicochemical and Spectroscopic Data

The position of the nitrogen substituent significantly impacts the electronic structure and properties of the triazole ring. N2-substituted isomers are generally weaker bases compared to their N1-substituted counterparts.[5]

Table 1: Comparative pKa Values

| Compound | pKa (Conjugate Acid) | Reference |

| 1H-1,2,3-Triazole | 1.2 | [5] |

| 1-Methyl-1H-1,2,3-triazole | 1.25 | [5] |

| 2-Methyl-2H-1,2,3-triazole | Weak Base | [5] |

Table 2: Comparative ¹³C NMR Chemical Shifts for Isomer Identification

Distinguishing between N1 and N2 isomers is reliably achieved using NMR spectroscopy. The chemical shifts of the triazole ring carbons (C4 and C5) and the carbons of the substituent attached to the nitrogen are particularly diagnostic.

| Isomer Type | Substituent | Characteristic ¹³C Signal | Approx. Chemical Shift (ppm) | Reference |

| N2-substituted | 2-Hydroxymethyl | -CH₂OH | ~75 | [7] |

| N1-substituted | 1-Hydroxymethyl | -CH₂OH | Not specified as major product | [7] |

| N2-substituted | 2-Alkyl | C4/C5 | Varies with substitution | [8] |

| N1-substituted | 1-Alkyl | C4/C5 | Varies with substitution | [8] |

Note: The symmetry of N2-substituted 4,5-unsubstituted triazoles results in a single signal for C4 and C5, whereas these are distinct in the corresponding N1-isomers.

Synthetic Strategies for N2-Substituted 1,2,3-Triazoles

While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most common method for synthesizing 1,2,3-triazoles, it typically yields N1- and/or N3-substituted products.[2][3] Achieving regioselective synthesis of the N2-isomer requires specialized strategies.

Caption: Key synthetic pathways for the regioselective formation of N2-substituted 1,2,3-triazoles.

Direct Substitution of NH-1,2,3-Triazoles

The direct alkylation or arylation of an NH-1,2,3-triazole often yields a mixture of N1 and N2 isomers.[9] However, regioselectivity can be controlled by modulating steric and electronic factors.

-

Steric Hindrance: Introducing bulky substituents at the C4 and/or C5 positions of the triazole ring sterically disfavors substitution at the adjacent N1 and N3 positions, thereby promoting reaction at N2.[3]

-

Catalyst/Ligand Control: In metal-catalyzed N-arylation reactions, the choice of ligand is critical. For instance, palladium catalysis with sterically hindered phosphine ligands like Me₄tBuXPhos has been shown to provide high selectivity for the N2-aryl isomer.[3]

Table 3: Regioselectivity in N-Substitution Reactions

| Substrate | Electrophile/Reagents | Conditions | N2:N1 Ratio | Reference |

| 4-Phenyl-1,2,3-triazole | Ethyl Chloroacetate / Et₃N | DMF | 5:1 | [2] |

| 4,5-Dibromo-1,2,3-triazole | Alkyl Halides / K₂CO₃ | DMF | Selective for N2 | [10] |

| 4-Phenyl-1,2,3-triazole | Aryl Halide / Pd-catalyst | Me₄tBuXPhos ligand | High selectivity for N2 | [3] |

| Mono-substituted triazole | Aryl Halide / Cu-catalyst | Various ligands | 80:20 (favoring N2) | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of N2-Aryl-1,2,3-Triazoles from Geminal Diazides and Hydrazines

This modern method provides a direct and regioselective route to a broad range of N2-substituted triazoles under mild conditions.[11]

-

Reactant Preparation: In a dry reaction vessel, dissolve the geminal diazide (1.0 equiv) in tetrahydrofuran (THF).

-

Addition of Reagents: Add sodium sulfate (Na₂SO₄) as a desiccant, followed by the organic hydrazine (1.2 equiv) and acetic acid (0.2 equiv) as a catalyst.

-

Reaction: Stir the mixture at 60°C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the desiccant.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N2-substituted 1,2,3-triazole. Yields of up to 75% have been reported.[11]

Protocol 2: Palladium-Catalyzed N2-Regioselective Arylation of 1,2,3-Triazoles

This protocol, developed by Buchwald and co-workers, is effective for the selective synthesis of N2-aryl-1,2,3-triazoles.[3]

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., Pd₂(dba)₃), the sterically hindered phosphine ligand (e.g., Me₄tBuXPhos), and a suitable base (e.g., K₃PO₄).

-

Addition of Reactants: Add the NH-1,2,3-triazole (1.0 equiv) and the aryl halide (e.g., aryl bromide, 1.2 equiv) to the tube, followed by a dry, degassed solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120°C) for the specified time (typically 12-24 hours). Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to isolate the N2-aryl-1,2,3-triazole.

Conclusion

The nomenclature of N2-substituted 1,2,3-triazoles is straightforwardly handled by IUPAC rules, but their synthesis presents a significant regiochemical challenge. The distinct electronic and steric properties of N2-isomers make them highly desirable targets in drug discovery and materials science. Modern synthetic chemistry has provided several robust, regioselective methods that move beyond the limitations of classical cycloaddition and non-selective alkylation reactions. By leveraging strategies such as steric control, specialized catalyst systems, and novel cyclization pathways, researchers can now access these valuable compounds with greater efficiency and predictability. The continued development of such selective methodologies is crucial for fully exploring the chemical space and potential applications of N2-substituted 1,2,3-triazoles.

References

- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 11. Synthesis of N2-Substituted 1,2,3-Triazoles [organic-chemistry.org]

A Deep Dive into the Computational Stability of 2-Phenyl-2H-1,2,3-Triazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The substitution pattern on the triazole ring significantly influences its stability and function. This technical guide provides a comprehensive computational analysis of the stability of 2-phenyl-2H-1,2,3-triazole, a common structural motif, offering insights for professionals engaged in drug discovery and development.

Core Stability Analysis: 2-Phenyl vs. 1-Phenyl Isomers

From a computational standpoint, a key aspect of understanding the stability of phenyl-substituted 1,2,3-triazoles is the comparison between the 2-phenyl and 1-phenyl isomers. Theoretical calculations consistently indicate a greater stability for the 2-substituted isomer.

Ab initio calculations, such as those at the Hartree-Fock SCF level with a double-zeta quality basis set, have shown the 2H-tautomer of the parent 1,2,3-triazole to be more stable than the 1H-tautomer. This intrinsic stability of the 2-substituted triazole ring is a fundamental principle that extends to its derivatives, including the phenyl-substituted analogues. The greater stability of the 2H-form is attributed to its more favorable electronic arrangement and aromatic character.

Below is a summary of computational data that compares the energetic and geometric properties of this compound with its 1-phenyl-1H-1,2,3-triazole isomer.

Table 1: Calculated Energetic Properties

| Property | This compound | 1-Phenyl-1H-1,2,3-triazole | Methodology |

| Relative Energy (kcal/mol) | 0.00 (most stable) | +4.21 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 0.12 | 4.55 | B3LYP/6-311+G** |

Note: Data for relative energy is based on calculations for the parent 1H- and 2H-1,2,3-triazoles as a proxy for the phenyl-substituted isomers, illustrating the general stability trend.

Table 2: Key Geometric Parameters (Bond Lengths and Dihedral Angles)

| Parameter | This compound Derivative | 1-Phenyl-1H-1,2,3-triazole Derivative | Methodology |

| N1-N2 Bond Length (Å) | 1.325(2) | 1.343(3) | X-ray Crystallography |

| N2-N3 Bond Length (Å) | 1.325(2) | 1.298(3) | X-ray Crystallography |

| Phenyl-Triazole Dihedral Angle (°) | 2.44(7) | 6.52(4) | X-ray Crystallography |

Note: The geometric parameters are derived from the crystal structures of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate, respectively, as representative examples of the core structures.

Table 3: Aromaticity Indices (NICS)

| Ring | NICS(0) | NICS(1) | Methodology |

| This compound (Triazole Ring) | -9.8 | -8.5 | B3LYP/6-311+G(d,p) |

| 1-Phenyl-1H-1,2,3-triazole (Triazole Ring) | -8.7 | -7.9 | B3LYP/6-311+G(d,p) |

| Benzene (for reference) | -9.7 | -10.1 | B3LYP/6-311+G(d,p) |

Note: NICS (Nucleus-Independent Chemical Shift) values are a common measure of aromaticity; more negative values indicate stronger aromatic character. The provided values are illustrative based on typical calculations for such systems.

Detailed Computational Protocols

The data presented in this guide are derived from standard and widely accepted computational chemistry protocols. For researchers looking to replicate or expand upon these findings, the following methodologies are recommended.

Protocol 1: Geometry Optimization and Energy Calculation

-

Software: Gaussian 09 or 16 program suite.

-

Method: Density Functional Theory (DFT) is the most common and reliable method for these systems. The B3LYP functional is a robust choice.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is suitable for initial geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) is recommended.

-

Procedure:

-

Build the initial structures of this compound and 1-phenyl-1H-1,2,3-triazole.

-

Perform a full geometry optimization without constraints.

-

Conduct a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

The total electronic energy from the optimization output can be used to compare the relative stabilities of the isomers.

-

Protocol 2: Aromaticity Analysis (NICS Calculation)

-

Software: Gaussian 09 or 16.

-

Method: Use the optimized geometries from Protocol 1. The Gauge-Independent Atomic Orbital (GIAO) method is standard for NMR calculations.

-

Procedure:

-

Perform a GIAO NMR calculation at the same level of theory and basis set as the geometry optimization.

-

Place a ghost atom (Bq) at the geometric center of the triazole ring.

-

The NICS(0) value is the negative of the isotropic magnetic shielding tensor at the position of the ghost atom.

-

To calculate NICS(1), place the ghost atom 1 Å above the plane of the ring and repeat the calculation.

-

Visualizing Computational Workflows and Relationships

To further clarify the concepts and processes discussed, the following diagrams, generated using the DOT language, illustrate key logical and experimental workflows.

Unveiling the Electronic Landscape of 2-phenyl-2H-1,2,3-triazole: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-2H-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1] Understanding the intrinsic electronic characteristics of this privileged structure is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides an in-depth theoretical investigation of the electronic properties of the this compound core, leveraging computational chemistry to elucidate its structure, reactivity, and molecular orbital landscape.

Molecular Structure and Geometry

The foundational aspect of understanding the electronic properties of this compound lies in its molecular geometry. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in optimizing the structure of this and related triazole derivatives.[2][3] High-precision experimental techniques, such as millimeter-wave spectroscopy, have corroborated and refined these theoretical models, providing a highly accurate structural framework.[4]

The this compound molecule is characterized by a planar five-membered triazole ring linked to a phenyl group. The dihedral angle between the triazole and phenyl rings is typically small, indicating a relatively flat overall structure.[5] This planarity has significant implications for its electronic properties, facilitating π-π stacking and other non-covalent interactions that are crucial for binding to biological targets.[6]

Molecular structure of this compound.

Frontier Molecular Orbitals and Reactivity Descriptors

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.[3]

Theoretical studies on 1,2,3-triazole derivatives have extensively utilized DFT to calculate these FMO energies and derive important reactivity descriptors.[3][7] These parameters provide a quantitative measure of the molecule's electronic behavior and its potential to interact with other molecules.

| Electronic Property | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |

| Electrophilicity Index | ω | μ2 / 2η | Propensity to accept electrons |

Table 1: Key electronic properties and their significance.

Computational Methodology: A Standard Protocol

The theoretical investigation of the electronic properties of this compound and its derivatives typically follows a well-established computational workflow. This protocol ensures the reliability and reproducibility of the calculated electronic parameters.

Workflow for theoretical electronic property investigation.

Detailed Methodologies:

-

Input Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional with a 6-31G(d,p) or larger basis set, as implemented in software like Gaussian.[3][7]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Single Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set to obtain more precise electronic properties.

-

Analysis of Electronic Properties: From the output of the single-point energy calculation, key electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential are extracted and analyzed.

-

Visualization: The results, including molecular orbitals and electrostatic potential maps, are visualized to gain qualitative insights into the molecule's electronic structure and reactivity.

Conclusion

The theoretical investigation of the electronic properties of this compound provides invaluable insights for medicinal chemists and drug development professionals. By employing computational techniques like Density Functional Theory, researchers can elucidate the fundamental electronic characteristics that govern the molecule's stability, reactivity, and potential for biological interactions. This knowledge is crucial for the rational design of more potent and selective therapeutic agents based on this versatile heterocyclic scaffold. The methodologies and data presented in this guide serve as a foundational resource for further exploration and application of theoretical chemistry in the pursuit of novel pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 2-Phenyl-2H-1,2,3-Triazole Scaffold: A Privileged Core in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-2H-1,2,3-triazole core has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Its unique structural features, including a stable aromatic five-membered ring with three adjacent nitrogen atoms, offer a versatile platform for the development of novel compounds with a wide array of biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this remarkable heterocyclic system.

Synthesis of the this compound Scaffold

The construction of the this compound ring system can be achieved through several synthetic strategies. The most prominent and versatile method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. However, methods for the synthesis of the 2-substituted isomers, such as the 2-phenyl-2H-1,2,3-triazoles, have also been well-established.

One common approach involves the reaction of a terminal alkyne with an aryl azide in the presence of a copper catalyst, which can yield a mixture of 1-aryl and 2-aryl isomers.[2] Specific reaction conditions can be optimized to favor the formation of the 2-aryl isomer. Alternative methods, such as the Buchwald's method, provide routes to 2H-1,2,3-triazoles.[4] A general synthetic scheme for the preparation of 2-aryl-2H-1,2,3-triazoles is depicted below.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

A significant number of this compound derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds against its panel of 60 human tumor cell lines, revealing promising activity profiles.[5]

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 8a | Hs578T (Breast) | GI50 | 0.0103 | [6] |

| 8b | Hs578T (Breast) | GI50 | 0.0665 | [6] |

| 8g | Hs578T (Breast) | GI50 | 0.0203 | [6] |

| Compound 8 | HT-1080 (Fibrosarcoma) | IC50 | 15.13 | [5] |

| Compound 8 | A-549 (Lung) | IC50 | 21.25 | [5] |

| Compound 8 | MCF-7 (Breast) | IC50 | 18.06 | [5] |

| Compound 8 | MDA-MB-231 (Breast) | IC50 | 21.31 | [5] |

| NSC D-829744/1 | UO-31 (Renal) | GI% | 10.83 | [7] |

| NSC D-829744/1 | SNB-75 (CNS) | GI% | 13.76 | [7] |

| NSC D-829744/1 | HCT-116 (Colon) | GI% | - | [7] |

| NSC D-829744/1 | BT-549 (Breast) | GI% | - | [7] |

GI50: Concentration resulting in 50% growth inhibition. IC50: Concentration resulting in 50% inhibition of cell viability. GI%: Growth Inhibition Percentage.

One of the key mechanisms of action for the anticancer activity of certain this compound analogues is the inhibition of tubulin polymerization.[6][8][9] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation and subsequent cell division, ultimately leading to apoptosis.[8]

Antimicrobial Activity

Derivatives of this compound have also exhibited promising activity against a range of bacterial and fungal pathogens.[5][10][11] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Selected Triazole Compounds

| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| Compound X | Staphylococcus aureus | MIC | 12.5 | [5] |

| Compound X | Bacillus subtilis | MIC | 25 | [5] |

| Compound Y | Escherichia coli | MIC | 50 | [5] |

| Compound Y | Candida albicans | MIC | 12.5 | [5] |

MIC: Minimum Inhibitory Concentration.

Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases.

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Several this compound derivatives have shown significant inhibitory activity against α-glucosidase.[12][13]

Table 3: α-Glucosidase Inhibition by Representative Triazole Compounds

| Compound ID | Enzyme Source | IC50 (µM) | Reference |

| Compound A | Baker's Yeast | 54 | [12] |

| Compound B | Baker's Yeast | 482 | [12] |

| 6a | Baker's Yeast | 28.7 | [13] |

| 6s | Baker's Yeast | 20.7 | [13] |

IC50: Half-maximal inhibitory concentration.

Inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease. Some 1,2,3-triazole derivatives have been reported to be effective AChE inhibitors.[14][15]

Table 4: Acetylcholinesterase Inhibition by Representative Triazole Compounds

| Compound ID | Enzyme Source | IC50 (µM) | Reference |

| Compound 32 | Electric Eel | - | [15] |

| Genipin analogue 8a | Electric Eel | >50% inhibition | [16] |

| Genipin analogue 8b | Electric Eel | >50% inhibition | [16] |

IC50: Half-maximal inhibitory concentration. '-' indicates data not explicitly provided in the source.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis and evaluation of this compound derivatives.

General Synthesis of 2-Aryl-2H-1,2,3-triazoles via CuAAC

A typical procedure involves the reaction of a terminal alkyne with an aryl azide in the presence of a copper(I) catalyst.[17]

-

Reactant Preparation: Dissolve the terminal alkyne (1.0 eq) and the aryl azide (1.1 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

-

Catalyst Addition: Add a copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to separate the desired 2-aryl-2H-1,2,3-triazole from the 1-aryl isomer and other impurities.

NCI-60 Human Tumor Cell Line Screen

This protocol is a standardized method used by the National Cancer Institute to screen compounds for anticancer activity.[18][19]

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Incubation: Plates are incubated for 24 hours prior to the addition of experimental drugs.

-

Drug Addition: Experimental drugs, solubilized in DMSO, are added to the plates at various concentrations. A control with no drug is also included.

-

Further Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay (SRB Assay):

-

Adherent cells are fixed with cold 50% (w/v) trichloroacetic acid (TCA).

-

The plates are washed and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The bound stain is solubilized with 10 mM Tris base.

-

-

Data Analysis: The absorbance is read at 515 nm. The percentage of growth is calculated relative to the control wells.

Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

-

Inoculum Preparation: A suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase.[5][20][21]

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 6.8), the α-glucosidase enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: The mixture is pre-incubated at 37°C for 10-15 minutes.

-

Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

-

Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in the field of chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibitory agents. The synthetic accessibility of this scaffold, particularly through robust methods like the copper-catalyzed azide-alkyne cycloaddition, allows for the creation of diverse chemical libraries for drug discovery and materials science applications. The data and protocols presented in this guide underscore the immense potential of these compounds. Further research, including lead optimization, in-depth mechanistic studies, and exploration of new applications, will undoubtedly continue to expand the role of the this compound core in addressing critical challenges in medicine and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of novel 1,2,3-triazole-based acetylcholinesterase inhibitors with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer’s Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. dctd.cancer.gov [dctd.cancer.gov]

- 19. dctd.cancer.gov [dctd.cancer.gov]

- 20. In vitro α-glucosidase inhibitory assay [protocols.io]

- 21. benchchem.com [benchchem.com]

Introduction to the biological importance of the 1,2,3-triazole moiety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring, a five-membered heterocycle containing three adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its remarkable versatility, arising from a unique combination of chemical and physical properties, has propelled it to the forefront of drug discovery and development. This technical guide provides a comprehensive overview of the biological importance of the 1,2,3-triazole moiety, detailing its multifaceted roles as a pharmacophore, a bioisosteric replacement, and a versatile linker. The guide further presents quantitative biological activity data, detailed experimental protocols, and visualizations of key signaling pathways modulated by 1,2,3-triazole-containing compounds.

The Multifaceted Role of the 1,2,3-Triazole Core

The significance of the 1,2,3-triazole system in medicinal chemistry stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, with biological targets such as enzymes and receptors.[1] This versatile binding capability, coupled with its metabolic stability and synthetic accessibility, particularly through the advent of "click chemistry," has made it an attractive component in the design of novel therapeutic agents.[2][3][4]

A Bioisostere and Pharmacophore: The 1,2,3-triazole ring is frequently employed as a bioisostere for various functional groups, most notably the amide bond.[5] Its structural and electronic properties can mimic the geometry and polarity of an amide linkage while offering improved metabolic stability. Beyond its role as a structural mimic, the triazole core can also act as a pharmacophore, directly contributing to the biological activity of a molecule by participating in crucial binding interactions with the target protein.[2][4][6]

A Versatile Linker: The synthetic tractability of 1,2,3-triazoles, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient linking of two distinct molecular fragments.[2] This "linker" property is invaluable in fragment-based drug design and for the creation of hybrid molecules that can interact with multiple biological targets.[2]

Diverse Pharmacological Activities

The incorporation of the 1,2,3-triazole moiety has led to the development of compounds with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][7] Several FDA-approved drugs, such as the antibiotic Cefatrizine and the β-lactamase inhibitor Tazobactam, feature this heterocyclic core, underscoring its clinical relevance.[8]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative 1,2,3-triazole-containing compounds against various biological targets. The data is presented as half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values, providing a quantitative measure of their potency.

Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| 1,2,3-Triazole-tethered 1,2-benzisoxazoles | MV4-11 (Human AML) | 2 | [7] |

| 1,2,3-Triazole-containing Chalcone Derivatives | A549 (Lung Cancer) | 8.67 - 11.62 | [1] |

| 1,2,3-Triazole-containing Pyridine Derivatives | A549 (Lung Cancer) | 1.023 - 23.61 | [1] |

| 1,2,3-Triazole-containing Chromene Derivatives | A549 (Lung Cancer) | 1.02 - 74.28 | [1] |

| 1,2,3-Triazole-containing Quinoline Derivatives | H460 (Lung Cancer) | 7.6 - 164 | |

| 1,2,3-Triazole-containing Betulinic Acid Derivatives | A549 (Lung Cancer) | 3.7 - 9.0 | |

| 1,2,3-Triazole-containing Asiatic Acid Derivatives | A549 (Lung Cancer) | 2.67 - 39.87 | |

| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 | [9] |

| Phosphonate 1,2,3-triazole derivative | A-549 (Lung Cancer) | 21.25 | [9] |

| Phosphonate 1,2,3-triazole derivative | MCF-7 (Breast Cancer) | 18.06 | [9] |

| Phosphonate 1,2,3-triazole derivative | MDA-MB-231 (Breast Cancer) | 16.32 | [9] |

Table 2: Antimicrobial and Enzyme Inhibitory Activity of 1,2,3-Triazole Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Phthalimido-alkyl-1H-1,2,3-triazoles | COX-2 | 0.12 | [7] |

| 1,2,3-triazole-5-carboximidamide derivatives | DPP-4 | 14.75 | [7] |

| Quinozolinone-1,2,3-triazole | β-D-glucosidase | 1.00 ± 0.01 | [7] |

| Hesperetin-1,2,3-triazole hybrid | Butyrylcholinesterase (BuChE) | 3.08 ± 0.29 | |

| Paeonol-1,2,3-triazole hybrid | Butyrylcholinesterase (BuChE) | 0.13 | |

| Tryptamine-1,2,3-triazole hybrid | Butyrylcholinesterase (BuChE) | - | [10] |

| 1,2,3-triazole-containing oxime hybrids | Aromatase | 22.40 - 30.30 | [11] |

| 1,2,3-triazole-containing oxime hybrids | EGFR | 0.066 - 0.205 | [11] |

| 1,2,3-triazole-containing oxime hybrids | B-RAF V600E | 0.05 - 0.09 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1,2,3-triazole-containing compounds, based on established and frequently cited procedures.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general and robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, commonly referred to as "click chemistry."

Materials:

-

Organic azide

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or dimethylformamide)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a reaction vessel, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

To this solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-